2,2'-Biindolyl

Vue d'ensemble

Description

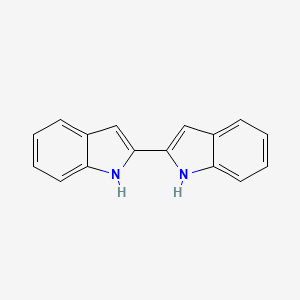

2,2’-Biindolyl is a compound consisting of two indole units connected at the 2-position of each indole ring. This unique structure imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2’-Biindolyl can be synthesized through several methods, including:

Cyanide-Catalyzed Imino-Stetter Reaction: This method involves the reaction of 2-aminocinnamic acid derivatives with indole-2-carboxaldehydes in the presence of a cyanide catalyst.

Palladium-Catalyzed Reactions: Sequential palladium-catalyzed reactions of aryl iodides or vinyl triflates with specific precursors can yield 3,3’-disubstituted-2,2’-biindolyls.

Industrial Production Methods

While specific industrial production methods for 2,2’-biindolyl are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through palladium-catalyzed processes due to their efficiency and versatility .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Biindolyl undergoes various chemical reactions, including:

Coupling Reactions: Indoles can couple to form 2,2’-biindolyls, often facilitated by catalysts such as copper.

Cycloaddition Reactions: These reactions involve the formation of complex polycyclic derivatives, with indoles acting as dienophiles or dienes.

Common Reagents and Conditions

Copper Catalysts: Used in coupling reactions to form 2,2’-biindolyls.

Palladium Catalysts: Employed in sequential reactions to synthesize disubstituted biindolyls.

Major Products

N,N’-Dimethyl-2,2’-biindolyl: Formed from the coupling of 2-iodo-N-methyl-indole with unactivated copper.

Symmetrical Trisindolobenzene: Produced using activated copper.

Applications De Recherche Scientifique

Synthesis of 2,2'-Biindolyl Compounds

The synthesis of this compound can be achieved through several methods, including coupling reactions and cyclization processes. Notably, the Madelung reaction has been a traditional approach for synthesizing this compound. Recent advancements have introduced the cyanide-catalyzed imino-Stetter reaction , which efficiently constructs the biindolyl scaffold from 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes .

Key Synthesis Methods:

- Cyanide-Catalyzed Imino-Stetter Reaction : This method offers a novel protocol for accessing various this compound natural products such as arcyriaflavin A and calothrixin B .

- Coupling Reactions : Indoles can couple under specific conditions to form 2,2'-biindolyls, with studies demonstrating the use of unactivated copper in these reactions .

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions at both nitrogen and carbon positions, leading to a variety of derivatives .

Biological Activities

The biological activities of this compound derivatives are extensive and include antimicrobial, anticancer, and immunomodulatory effects. Research has highlighted several natural products containing this scaffold that exhibit significant biological activities.

Notable Biological Activities:

- Antimicrobial Properties : Certain derivatives have shown effectiveness against various microbial strains.

- Anticancer Activity : Compounds derived from this compound have demonstrated potential in inhibiting cancer cell proliferation.

- Immunomodulatory Effects : Some studies indicate that these compounds can modulate immune responses, presenting opportunities for therapeutic applications in immunotherapy .

Case Study 1: Total Synthesis of Arcyriaflavin A

Arcyriaflavin A is a naturally occurring indolocarbazole derived from the slime mold Arcyria nutans. The total synthesis involves the construction of the biindolyl scaffold using the cyanide-catalyzed imino-Stetter reaction followed by further functionalization steps to yield the final product .

Case Study 2: Exploration of Electrophilic Reactivity

Research has focused on the reactivity of this compound towards various electrophiles. For instance, reactions with formaldehyde and acetic acid anhydride have been investigated to produce substituted derivatives. These studies reveal challenges such as harsh reaction conditions and low yields but also highlight potential pathways for developing new compounds .

Applications in Drug Discovery

The structural versatility of this compound makes it an attractive candidate for drug discovery. Its derivatives are being explored as potential leads for new therapeutic agents across various disease models.

Applications in Drug Development:

- Antitumor Agents : Ongoing research aims to optimize biindolyl derivatives for enhanced anticancer efficacy.

- Antimicrobial Formulations : The development of new antimicrobial agents based on this scaffold is an active area of investigation.

- Immunotherapy Enhancements : Leveraging the immunomodulatory properties of biindolyl compounds may lead to novel treatments in cancer immunotherapy.

Mécanisme D'action

The mechanism of action of 2,2’-biindolyl involves its interaction with various molecular targets and pathways:

Copper Hydride Elimination: In coupling reactions, the elimination of copper hydride forms a hetaryne intermediate, which is crucial for the formation of 2,2’-biindolyl.

Protein Kinase Inhibition: In medicinal applications, 2,2’-biindolyl derivatives inhibit protein kinases, affecting cellular signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

2,2’-Biindolyl can be compared with other indole derivatives:

Indigoids: Similar in structure but differ in their applications and biological activities.

Indolocarbazole Alkaloids: Known for their potent protein kinase inhibition, similar to 2,2’-biindolyl.

Indolotryptoline Alkaloids: Share structural similarities but have distinct biological properties.

Conclusion

2,2’-Biindolyl is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.

Activité Biologique

2,2'-Biindolyl is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antitumor, antimicrobial, and immunomodulatory effects, along with recent research findings and case studies.

Chemical Structure and Synthesis

This compound consists of two indole units linked at the 2-position. This unique structure contributes to its biological activity. Recent advancements in synthetic methodologies, such as the cyanide-catalyzed imino-Stetter reaction, have enabled the efficient synthesis of various this compound derivatives from readily available starting materials like 2-aminocinnamic acid derivatives and indole-2-carboxaldehydes .

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of this compound derivatives. For instance, compounds derived from this compound have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.6 | |

| Compound B | Lung Cancer | 3.4 | |

| Compound C | Colon Cancer | 7.1 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

Immunomodulatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess immunomodulatory effects. Studies suggest that it can enhance immune responses by modulating cytokine production.

Case Study 1: Synthesis and Evaluation of Biindolyl Derivatives

A recent study focused on synthesizing several derivatives of this compound and evaluating their biological activities. The researchers synthesized compounds using a novel cyanide-catalyzed method and tested them against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced antitumor activity compared to the parent compound .

Case Study 2: Mechanistic Studies on Antimicrobial Action

Another investigation explored the mechanism behind the antimicrobial action of biindolyl compounds. The study revealed that these compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death .

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLFXFOMFDJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452205 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40899-99-8 | |

| Record name | 2,2'-Biindolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.